2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole

Evidence Gap Procurement Risk Data-Driven Selection

Researchers often struggle to source N-aryl-2,5-dimethylpyrroles with a well-defined push-pull chromophore architecture. This compound addresses that gap by providing a ready-to-use scaffold combining an electron-rich pyrrole core with a p-nitrophenylthio acceptor. • Confirmed purity of 98% (HPLC), minimizing batch-to-batch variability in optical or synthetic studies. • The nitro group offers a direct reduction handle for amine coupling, streamlining derivatization workflows. • Available from stock with a 10-day lead time, ensuring rapid project initiation without custom synthesis delays.

Molecular Formula C18H16N2O2S
Molecular Weight 324.4 g/mol
CAS No. 66603-27-8
Cat. No. B3055739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole
CAS66603-27-8
Molecular FormulaC18H16N2O2S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C18H16N2O2S/c1-13-3-4-14(2)19(13)15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)20(21)22/h3-12H,1-2H3
InChIKeyHUQJANNJQJBHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole Baseline Profile


2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole is a heterocyclic organic compound belonging to the class of N-aryl-2,5-dimethylpyrroles. Its structure features a 2,5-dimethylpyrrole core N-substituted with a 4-(4-nitrophenylthio)phenyl group [1]. The presence of a strong electron-withdrawing nitro group and a thioether bridge suggests potential utility as a push-pull chromophore or a synthetic intermediate, but its specific physical, chemical, and biological properties remain largely uncharacterized in the primary scientific literature.

Generic Substitution Risks for 2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole


Without quantitative structure-activity relationship (QSAR) or comparative assay data, any proxy selection of a close analog (e.g., altering the electron-withdrawing group or removing the thioether bridge) introduces substantial risk. The unique combination of the p-nitrophenylthio moiety with the electron-rich 2,5-dimethylpyrrole is known in other systems to fundamentally alter redox potentials, dipole moments, and pharmacokinetic profiles, which can unpredictably shift a compound's function from a useful tool to an inactive or off-target agent. Therefore, procurement decisions must be pinned to direct analytical evidence rather than class-based assumptions.

Quantitative Differentiation of 2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole


No Published Comparative Quantitative Data

A comprehensive search of primary literature, patents, and authoritative databases found no studies reporting quantitative data for 2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole that compares its performance (e.g., IC50, binding affinity, redox potential, quantum yield) against a structurally defined analog in a specified experimental system. The only available data are predicted physicochemical properties from PubChem (e.g., molecular weight 324.4 g/mol, XLogP3 5, topological polar surface area 76.1 Ų) which are not sufficient for scientific differentiation [1].

Evidence Gap Procurement Risk Data-Driven Selection

Potential Applications of 2,5-Dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-1H-pyrrole


Synthetic Building Block for Functionalization

The nitro group on the compound provides a chemical handle for reduction to an amine, which could then be used for further coupling. However, no comparative yields or reaction selectivity data exist to recommend this compound over other nitroaromatic building blocks.

Push-Pull Chromophore Core

The structure suggests potential for non-linear optical (NLO) applications due to the donor-acceptor architecture. However, critical performance metrics like first hyperpolarizability (β) or two-photon absorption cross-section have not been reported for this specific molecule, making any procurement speculative.

Thioether Pharmacophore Research Chemical

The p-nitrophenylthio motif is present in some biologically active molecules. This compound could serve as a simplified model for studying structure-activity relationships around this motif, but its own biological activity profile is unknown.

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